molecular formula C29H24N4O3S B2676288 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 684231-90-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2676288
CAS No.: 684231-90-1
M. Wt: 508.6
InChI Key: CRMQLJSCFCDTAV-UHFFFAOYSA-N
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Description

Structural Significance of N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

The molecular architecture of this compound comprises three critical domains:

  • Benzimidazole Core : Positioned at the N-2 phenyl group, the benzimidazole moiety contributes π-π stacking interactions with hydrophobic pockets in target proteins. This feature is analogous to the role of benzimidazoles in C-RAF kinase inhibitors, where the planar structure stabilizes ATP-binding domain interactions.
  • Dihydroisoquinoline System : The 3,4-dihydroisoquinoline subunit introduces conformational restraint, reducing entropic penalties during protein binding. This structural motif is shared with MBL inhibitors, where rigidity enhances zinc-coordination efficiency.
  • Sulfonyl Bridge : The para-sulfonyl group on the benzamide linker serves dual roles: (i) it imposes a 120° dihedral angle between the benzamide and dihydroisoquinoline planes, pre-organizing the molecule for target engagement, and (ii) the sulfonyl oxygen atoms participate in hydrogen bonding with active site residues, as observed in sulfonamide-based enzyme inhibitors.

A comparative analysis of structural analogs highlights the uniqueness of this hybrid scaffold:

Feature Benzimidazole Derivatives Dihydroisoquinoline Derivatives Sulfonyl-Bridged Hybrids
Planar Rigidity High Moderate High
Hydrogen Bond Donors 2 (imidazole NH) 1 (amine NH) 3 (sulfonyl O, imidazole NH)
Zinc-Binding Capacity Limited Moderate (via amine) High (via sulfonyl O)

This table underscores the hybrid’s enhanced capacity for multi-modal interactions, combining the zinc-chelating potential of sulfonyl groups with the aromatic surface area of benzimidazoles.

Rationale for Sulfonyl-Bridged Heterocyclic Systems in Targeted Drug Design

The strategic incorporation of sulfonyl bridges in heterocyclic hybrids addresses two key challenges in drug design: target selectivity and pharmacokinetic optimization .

  • Enhanced Target Selectivity :
    Sulfonyl groups act as bioisosteres for carboxylates and phosphates, mimicking endogenous substrates while resisting enzymatic hydrolysis. In MBL inhibitors, replacing carboxylates with sulfonyl groups improved hydrophobic interactions with the L1 enzyme’s active site, increasing inhibitory potency by 15-fold. Similarly, in This compound, the sulfonyl bridge likely displaces water molecules in the target’s binding cleft, reducing desolvation penalties.

  • Conformational Pre-Organization :
    The sulfonyl group’s tetrahedral geometry enforces a fixed orientation between the benzimidazole and dihydroisoquinoline units. This pre-organization is critical for engaging proteins with deep binding pockets, such as kinases or MBLs, where flexible linkers would incur entropic costs. For instance, rigid benzobisheterocycle (BBH) inhibitors demonstrated nM affinity for MBLs due to reduced conformational flexibility, a principle directly applicable to this hybrid scaffold.

  • Electrostatic Complementarity :
    Sulfonyl oxygens participate in charge-transfer interactions with protonated lysine or arginine residues. In the context of kinase inhibition, such interactions stabilize the DFG-out conformation of BRAF kinases, as seen with isoquinoline-based inhibitors. Molecular docking studies of analogous sulfonamides reveal salt bridges between sulfonyl oxygens and His162 in MBL active sites, suggesting a similar mechanism for this compound.

The integration of these principles positions This compound as a versatile scaffold for targeting enzymes requiring both aromatic stacking and polar interactions. Its design aligns with emerging trends in fragment-based drug discovery, where hybrid architectures maximize interaction diversity within constrained molecular footprints.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3S/c34-29(32-25-10-4-3-9-24(25)28-30-26-11-5-6-12-27(26)31-28)21-13-15-23(16-14-21)37(35,36)33-18-17-20-7-1-2-8-22(20)19-33/h1-16H,17-19H2,(H,30,31)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMQLJSCFCDTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a sulfonamide group and an isoquinoline moiety. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The benzimidazole moiety can bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that derivatives of benzimidazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has demonstrated that benzimidazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory Effects : Some studies have reported that compounds similar to this compound exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of various pathogens
Anti-inflammatoryReduces inflammation in animal models

Case Study: Anticancer Activity

A study focusing on the anticancer effects of benzimidazole derivatives found that specific compounds demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation .

Case Study: Antimicrobial Efficacy

In another investigation, a series of benzimidazole-based compounds were tested against common bacterial strains. The results showed significant inhibition zones, indicating strong antimicrobial activity. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a benzimidazole moiety and a sulfonamide group, which contribute to its biological activity. The molecular formula is C23H22N4O3SC_{23}H_{22}N_4O_3S, with a molecular weight of approximately 434.52 g/mol. The compound's structure is pivotal for its interactions with biological targets.

Biological Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exhibit significant anticancer properties. Research has shown that the benzimidazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs have been found to target specific kinases involved in cancer proliferation pathways, demonstrating their potential as anticancer agents .

2. Antimicrobial Properties

The sulfonamide group in this compound has been associated with antimicrobial activity. Studies have reported that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism suggests that this compound may also possess similar antimicrobial properties .

3. Neuroprotective Effects

There is emerging evidence that compounds containing benzimidazole and isoquinoline structures can exhibit neuroprotective effects. These compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. Such properties are crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study published in Medicinal Chemistry evaluated the anticancer activity of various benzimidazole derivatives against human cancer cell lines. The findings indicated that derivatives closely related to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another research article focused on the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain structural modifications led to enhanced antibacterial activity, paving the way for further exploration of this compound as a potential lead compound .

Comparison with Similar Compounds

Benzimidazole Derivatives with Sulfonamide Groups

Compounds such as N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) and 5-((2-(1H-Benzimidazole-2-yl)phenyl)amino)pyrimidine-2,4(1H,3H)-dione (2e) () share the benzimidazole-phenyl scaffold but lack the dihydroisoquinoline sulfonyl group. These analogues exhibit moderate antimicrobial activity but lower receptor-binding specificity due to the absence of the dihydroisoquinoline moiety, which may stabilize hydrophobic interactions in the target compound .

Aromatic Amide-Substituted Benzimidazole Chalcones

Compounds like (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) () feature a chalcone (propenone) bridge between benzimidazole and benzamide.

Sulfonamide-Linked Heterocycles

4-((1H-benzo[d]imidazol-2-yl)methylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (1) () incorporates a sulfonamide group but replaces dihydroisoquinoline with a pyrimidine ring. This simplification reduces steric bulk, improving antimicrobial activity (MIC: 8–32 μg/mL against S. aureus) but diminishing selectivity for cancer-related targets .

Pharmacological Activity Comparison

Compound Key Structural Feature Biological Activity Potency/IC₅₀ Reference
Target Compound Dihydroisoquinoline sulfonyl Anticancer, antimicrobial Under investigation
2c () 4-Methylbenzenesulfonamide Antimicrobial Moderate (MIC: 16 μg/mL)
11 () Chalcone-benzamide TP53 upregulation, anticancer IC₅₀: 1.2–5.8 μM
1 () Pyrimidine sulfonamide Antimicrobial MIC: 8–32 μg/mL

The target compound’s dihydroisoquinoline sulfonyl group likely enhances kinase inhibition (e.g., Bcr-Abl or EGFR) compared to 2c or 1, as seen in docking studies where similar sulfonamides show high GlideScores () .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfonyl group exhibits νS=O stretches at ~1150–1250 cm⁻¹, distinct from chalcone C=O stretches (1663–1682 cm⁻¹ in ) .
  • NMR: The dihydroisoquinoline protons resonate as multiplets near δ 3.5–4.5 ppm, absent in simpler analogues like 2c .
  • Solubility: The sulfonamide group improves aqueous solubility (>10 mg/mL) compared to non-sulfonated benzimidazoles (<2 mg/mL) .

Docking and Computational Studies

Glide docking () predicts that the dihydroisoquinoline sulfonyl group in the target compound forms hydrogen bonds with kinase active sites (e.g., EGFR: GlideScore −9.2 vs. −7.5 for 11), outperforming FlexX and GOLD in pose accuracy .

Q & A

Q. What are the standard synthetic routes and key optimization parameters for this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions . A critical step is the sulfonylation of the dihydroisoquinoline moiety, which requires precise temperature control (e.g., reflux at 100°C) and stoichiometric ratios to avoid side reactions . Optimization parameters include:

ParameterTypical Range/ExampleImpact on Yield/PurityReference
Reaction Temperature80–100°C (reflux)Higher temps favor sulfonylation but risk decomposition
Solvent SystemMethanol, DMF, or THFPolar aprotic solvents enhance solubility of intermediates
CatalystH₂SO₄ (acidic conditions)Accelerates cyclization of benzimidazole

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer: Combined spectroscopic methods are essential:

  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., benzimidazole protons at δ 7.2–8.5 ppm) and sulfonyl group integration .
  • IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
  • Elemental Analysis (CHNS) : Validates purity by matching calculated vs. experimental C, H, N, and S content (e.g., ±0.3% deviation) .

Q. How can in vitro bioactivity assays be designed to evaluate anti-inflammatory or antimicrobial potential?

Methodological Answer:

  • Anti-inflammatory : Use LPS-induced macrophage models (e.g., RAW 264.7 cells) to measure TNF-α/IL-6 suppression via ELISA .
  • Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
  • Data Interpretation : Normalize activity to solvent controls and use ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform cell lines (e.g., HEK-293 for receptor binding) and solvent systems (e.g., DMSO ≤0.1% v/v) .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .
  • Meta-Analysis : Apply weighted statistical models to compare data across studies, prioritizing results with ≥95% purity and validated experimental designs .

Q. What computational strategies enhance the prediction of biological targets and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or bacterial topoisomerases. For example, docking scores ≤-7.0 kcal/mol suggest strong binding .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
  • Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

Methodological Answer: DoE minimizes experimental runs while maximizing data quality. Example workflow:

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design .

Response Surface Methodology (RSM) : Use Central Composite Design to model non-linear relationships (e.g., quadratic effects of pH on yield) .

Validation : Confirm optimal conditions with triplicate runs (e.g., 92% yield at 85°C, 1.2 eq. catalyst) .

Data Contradiction Analysis

Example Conflict : Variability in reported antimicrobial MIC values (e.g., 2–16 µg/mL against S. aureus).
Resolution Framework :

Purity Verification : Cross-check HPLC traces (≥95% purity required) .

Assay Replication : Repeat tests in independent labs using CLSI guidelines .

Strain-Specific Factors : Account for efflux pump activity or biofilm formation via genomic profiling .

Integration of Computational and Experimental Workflows

Q. Case Study :

  • Virtual Screening → Prioritize analogs with improved logP (2.5–3.5) for synthesis .
  • Synthetic Validation → Confirm predicted activity via SPR (e.g., KD ≤100 nM) .
  • Feedback Loop → Refine computational models using experimental IC₅₀ data .

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